molecular formula C11H18N2O3 B12684532 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine CAS No. 93881-99-3

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine

Cat. No.: B12684532
CAS No.: 93881-99-3
M. Wt: 226.27 g/mol
InChI Key: XJKJEBRXZVBBCZ-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine, registered under CAS Number 93881-99-3 , is a high-purity chemical compound intended for research and development applications. This benzene-1,4-diamine derivative features a unique polyether side chain, with a molecular formula of C11H18N2O3 and a molecular weight of 226.27 g/mol . Its defined structure is provided by identifiers including SMILES (C1=C(N)C=CC(=C1OCCOCCOC)N) and InChIKey (XJKJEBRXZVBBCZ-UHFFFAOYSA-N) . The compound's structure, incorporating a polar and flexible triethylene glycol monoethyl ether chain, suggests potential utility as a key intermediate or building block in organic synthesis and materials science. Its physical properties, including a predicted density of 1.15 g/cm³ and a high boiling point of approximately 399°C, indicate its suitability for various experimental conditions . Researchers can leverage this compound in the development of novel chemical entities, such as in the synthesis of specialized polymers or as a precursor for functionalized complex molecules. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent. The information presented is for informational purposes only and is not intended to be a representation or warranty of any kind.

Properties

CAS No.

93881-99-3

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]benzene-1,4-diamine

InChI

InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,12-13H2,1H3

InChI Key

XJKJEBRXZVBBCZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=CC(=C1)N)N

Origin of Product

United States

Preparation Methods

Alkylation of Benzene-1,4-diamine

This method involves the direct alkylation of benzene-1,4-diamine with an alkylating agent containing the 2-(2-methoxyethoxy)ethoxy group, typically a halogenated polyether such as 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred.
    • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the amine and facilitate nucleophilic substitution.
    • Temperature: Heating at approximately 80–120 °C for 1–2 days.
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Mechanism:

    • The nucleophilic amine attacks the alkyl halide, displacing the halogen and forming the ether linkage.
    • The reaction proceeds via an SN2 mechanism.
  • Yields and Purification:

    • Yields reported are moderate to good (~30–60% depending on conditions).
    • Purification typically involves aqueous workup and recrystallization or chromatographic techniques.

Nitration and Reduction Route

This approach starts with a benzene derivative substituted with the polyether group, which is then nitrated to introduce nitro groups at the 1,4-positions, followed by catalytic hydrogenation to reduce the nitro groups to amines.

  • Step 1: Nitration

    • Reagents: Mixed acid nitration (HNO3/H2SO4) or milder nitrating agents.
    • Conditions: Temperature control is critical (usually below 80 °C) to avoid over-nitration or degradation.
    • Outcome: Formation of 4-nitro-2-(2-(2-methoxyethoxy)ethoxy)benzene.
  • Step 2: Catalytic Hydrogenation

    • Catalyst: Palladium on carbon (Pd/C) or platinum catalysts.
    • Solvent: Ethanol, toluene, or ethyl acetate.
    • Conditions: Hydrogen atmosphere at 2–3 bar pressure, temperature 20–80 °C.
    • Duration: 30 minutes to 4 hours depending on scale and catalyst loading.
    • Result: Reduction of nitro groups to amines yielding the target diamine.
  • Step 3: Salt Formation (Optional)

    • The free diamine can be converted into stable salts (e.g., malic acid salt) to improve handling and stability.
    • Acid precipitation is performed under controlled temperature (0–40 °C) with reductants like sodium sulfite to prevent oxidation.
Aspect Alkylation Method Nitration and Reduction Method
Starting Material Benzene-1,4-diamine + polyether alkyl halide Polyether-substituted benzene derivative
Key Reagents K2CO3, DMF, alkyl halide HNO3/H2SO4 (nitration), Pd/C catalyst (hydrogenation)
Reaction Temperature 80–120 °C Nitration: <80 °C; Hydrogenation: 20–80 °C
Reaction Time 1–2 days Nitration: hours; Hydrogenation: 0.5–4 hours
Yield Moderate (30–60%) Moderate to high (up to 70–80%)
Purification Recrystallization, chromatography Filtration, washing, crystallization of salts
Advantages Direct substitution, fewer steps High selectivity, well-established catalytic step
Disadvantages Longer reaction time, possible side reactions Requires handling of strong acids and hydrogen gas
  • Reaction Control: Maintaining temperature below 120 °C during alkylation prevents degradation of the polyether chain and darkening of the reaction mixture.

  • Catalyst Selection: Palladium on carbon is preferred for hydrogenation due to its high activity and selectivity, enabling reduction of nitro groups without affecting ether linkages.

  • By-product Minimization: Acid precipitation with reductants like sodium sulfite during salt formation prevents oxidation of the diamine, improving product stability.

  • Characterization: The final compound is confirmed by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), showing characteristic signals for amine and ether groups.

  • Safety Considerations: Handling requires protective equipment and well-ventilated conditions due to potential toxicity and reactivity of intermediates and final product.

The preparation of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine is effectively achieved via two principal synthetic routes: direct alkylation of benzene-1,4-diamine with a polyether alkylating agent, and nitration of a polyether-substituted benzene followed by catalytic hydrogenation. Both methods require precise control of reaction conditions to optimize yield and purity. Catalytic hydrogenation using Pd/C under mild hydrogen pressure is a key step in the reduction route, while alkylation benefits from polar aprotic solvents and base catalysis. The compound’s characterization and purification are well-established, supporting its use as a valuable intermediate in organic synthesis and polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Pharmaceutical Applications

Dye Precursor in Keratin Fibers
One of the notable applications of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine is as a dye precursor in the textile industry, specifically for keratin fibers. The compound can be utilized to produce vibrant dyes that are chemically stable and have good affinity for hair and wool fibers. The production process involves complex chemical reactions that yield physiologically acceptable salts of the compound, enhancing its usability in dye formulations .

Drug Development
Research has indicated that derivatives of this compound may serve as potential drug candidates. For example, modifications of the diamine structure have been explored for their efficacy as adenosine receptor antagonists. These compounds exhibit promising biological activities that could lead to new therapeutic agents for various conditions .

Material Science Applications

Polymer Synthesis
The chemical structure of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine allows it to act as a building block for synthesizing polymers with enhanced properties. Its polyether nature contributes to flexibility and thermal stability in polymer matrices. This makes it suitable for applications in coatings, adhesives, and sealants where durability and performance are critical.

Analytical Chemistry Applications

Chromatographic Techniques
The compound has been effectively utilized in liquid chromatography methods for the separation and analysis of various substances. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed that allows for the efficient isolation of impurities from samples containing this compound. The method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid or formic acid used depending on the specific application .

Case Study 1: Dye Production

In a study focused on the synthesis of dyes from 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine, researchers demonstrated that the compound could be transformed into various dye intermediates through a series of chemical reactions involving nitroaniline derivatives. The resultant dyes exhibited excellent colorfastness properties when applied to keratin fibers .

Case Study 2: Drug Development

A recent investigation into the pharmacological properties of modified versions of this diamine revealed significant activity against certain cancer cell lines. The study highlighted the potential of these compounds as lead candidates for further development into anticancer therapies. The research emphasized the importance of structural modifications to enhance bioactivity while maintaining safety profiles .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

2-(Methoxymethyl)benzene-1,4-diamine (CAS: 80936-82-9)
  • Structure : Features a methoxymethyl (-CH₂-O-CH₃) group at the 2-position instead of the methoxyethoxyethoxy chain.
  • Properties: LogP: -0.649 (predicted), indicating moderate hydrophilicity . Metabolism: Undergoes acetylation at the non-hindered amine and O-demethylation in human keratinocytes, forming glucose conjugates and cyclization products .
  • Applications : Used in oxidative hair dye formulations, with metabolic pathways critical for safety assessments .
N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine (CAS: 1039333-52-2)
  • Structure: Contains a dimethylaminoethyl (-CH₂-CH₂-N(CH₃)₂) group and a fluorine atom at the 2-position.
  • Properties: Molecular Weight: 197.25 g/mol. Basicity: The dimethylamino group increases basicity compared to ether-linked chains.
  • Applications: Potential use in medicinal chemistry due to fluorine’s electronegativity and bioisosteric effects .
2-(Pyrrolidin-1-yl)benzene-1,4-diamine
  • Structure : Substituted with a pyrrolidinyl heterocycle at the 2-position.
  • Properties :
    • Reactivity : The cyclic amine enhances stability and alters electronic distribution on the aromatic ring.
  • Applications : Explored in kinase inhibitor synthesis for anticancer therapies .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP pKa Solubility Features
2-(2-(2-Methoxyethoxy)ethoxy)-BD* ~280 (estimated) ~0.5† ~5.8† High hydrophilicity due to ethoxy chain
2-(Methoxymethyl)-BD 168.21 -0.649 5.86 Moderate solubility in polar solvents
N1-[2-(Dimethylamino)ethyl]-2-F-BD 197.25 1.2‡ 8.1‡ Enhanced solubility in acidic media

*BD: Benzene-1,4-diamine; †Predicted based on structural analogs; ‡Estimated from substituent contributions.

Biological Activity

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine, also known by its IUPAC name, is a complex organic compound with the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of approximately 226.27 g/mol. The compound features a benzene ring substituted with two amino groups at the 1 and 4 positions, alongside three ethoxy groups linked through methoxy units. This unique structure contributes to its potential biological activities and applications in medicinal chemistry and materials science.

Interaction with Biological Targets

Research indicates that 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine can bind to specific proteins and enzymes, influencing their activity. Preliminary studies suggest that it may act as a ligand for integrins, which play crucial roles in cell signaling and adhesion processes. This interaction has significant implications for understanding cellular mechanisms and developing new therapeutic strategies.

Potential Biological Effects:

  • Enzyme Modulation: The compound may modulate the activity of various enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction: It shows promise in interacting with receptors that could lead to altered cellular responses.

The exact mechanisms through which 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine exerts its biological effects are still under investigation. However, its structure suggests that the ethoxy chains enhance its binding affinity to biological targets, making it a candidate for pharmacological studies.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine:

  • Study on Integrin Binding: A study demonstrated that compounds with similar structures could effectively bind to integrins, suggesting that 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine may exhibit similar properties.
  • Enzyme Interaction Studies: Interaction studies have shown that this compound can influence enzyme activity, which could be pivotal in drug development for diseases linked to enzyme dysfunction.

Comparative Analysis

To better understand the biological activity of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamineSimilar to 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamineNotable interactions with enzymes and receptors
3-amino-phenyl derivativesVaried substitutions on phenyl ringDemonstrated enzyme modulation capabilities

These comparisons highlight the diverse biological activities exhibited by compounds with similar structural motifs.

Synthesis Pathways

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine typically involves several steps that ensure high yields. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The efficient construction of this compound is crucial for facilitating further biological studies.

Q & A

Basic Question: What are the key methodological considerations for synthesizing 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine with high purity?

Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nitro-group reduction to form the diamine moiety (as seen in analogous compounds) often employs SnCl₂·2H₂O under reflux in ethanol, followed by alkaline extraction to isolate the product . Purification via column chromatography or recrystallization is critical due to the compound’s potential instability. Membrane separation technologies (e.g., nanofiltration) may enhance purity by removing oligomeric byproducts .

Advanced Question: How can computational modeling (e.g., DFT) resolve contradictions in experimental data regarding the compound’s electronic properties?

Answer:
Density Functional Theory (DFT) can predict electron distribution in the methoxyethoxy side chains and amino groups, addressing discrepancies in UV-Vis or NMR data. For instance, intramolecular hydrogen bonding or steric hindrance might alter reactivity or spectral peaks. Cross-referencing computational results with crystallographic data (e.g., bond angles from analogous Schiff bases ) ensures validation. Discrepancies between theoretical and experimental results often highlight unaccounted solvent effects or protonation states.

Basic Question: What analytical techniques are most effective for characterizing the compound’s stability under varying pH and temperature?

Answer:

  • HPLC-MS : Monitors degradation products under acidic/alkaline conditions.
  • TGA/DSC : Assesses thermal stability and decomposition pathways .
  • pH-dependent UV-Vis spectroscopy : Tracks structural changes (e.g., protonation of amino groups).
    Stability studies should replicate real-world conditions, such as elevated temperatures in fuel engineering applications .

Advanced Question: How does the compound’s molecular conformation influence its reactivity in polymer synthesis?

Answer:
The ethoxy-methoxy side chain’s flexibility affects steric accessibility of the amino groups during polycondensation. Single-crystal X-ray diffraction (as applied to related benzoxazine derivatives ) can reveal preferred conformations. For example, a planar benzene ring with perpendicular side chains may enhance cross-linking efficiency. Kinetic studies (e.g., monitoring reaction rates via FT-IR) can correlate conformation with reactivity.

Basic Question: What are the challenges in scaling up synthesis while maintaining yield and purity?

Answer:
Scale-up introduces issues like heat dissipation and byproduct accumulation. Process control systems (e.g., real-time monitoring of reaction parameters ) mitigate these. Membrane technologies or continuous-flow reactors improve separation efficiency. Stability during storage (e.g., oxidation prevention via inert atmospheres) is also critical, as diamines are prone to degradation .

Advanced Question: How can interdisciplinary approaches (e.g., combining chemical engineering and materials science) optimize the compound’s application in advanced materials?

Answer:

  • Fuel Engineering : Investigate its role as a precursor for thermally stable polymers in non-automotive combustion systems .
  • Particle Technology : Study its use in functionalized nanoparticles via emulsion templating.
    Interdisciplinary frameworks (e.g., linking theoretical models from chemistry to engineering simulations ) enable predictive design of material properties.

Advanced Question: How to address contradictory spectral data (e.g., NMR vs. IR) for this compound?

Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent interactions. Variable-temperature NMR can identify slow-exchange conformers. IR spectroscopy’s sensitivity to hydrogen bonding (e.g., N-H stretching) should be cross-validated with computational vibrational analysis . Methodological triangulation (e.g., XRD for solid-state structure) resolves ambiguities .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with dust .
  • Store under nitrogen to prevent oxidation.
  • Emergency procedures for spills should include neutralization with weak acids (e.g., acetic acid) and containment via absorbent materials.

Advanced Question: How to design a research proposal investigating the compound’s role in heterogeneous catalysis?

Answer:

  • Theoretical Framework : Link to surface chemistry principles (e.g., adsorption-desorption kinetics ).
  • Experimental Design : Use BET surface area analysis and TEM to characterize catalyst supports.
  • Data Analysis : Apply Langmuir-Hinshelwood models to kinetic data. Proposals should integrate advanced techniques (e.g., in situ FT-IR to monitor reaction intermediates) .

Advanced Question: What methodological strategies reconcile discrepancies between synthetic yield and computational predictions?

Answer:

  • Sensitivity Analysis : Identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield.
  • High-Throughput Screening : Test combinatorial conditions to validate computational models.
  • Error Propagation Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .

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